molecular formula C15H10O5 B191490 2'-Hydroxydaidzein CAS No. 7678-85-5

2'-Hydroxydaidzein

Cat. No.: B191490
CAS No.: 7678-85-5
M. Wt: 270.24 g/mol
InChI Key: ZCTNPCRBEWXCGP-UHFFFAOYSA-N
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Description

2’-Hydroxydaidzein is a naturally occurring isoflavone, primarily found in soybeans and other legumes. It is a hydroxylated derivative of daidzein, which is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has garnered significant attention due to its potential therapeutic applications and its role in plant defense mechanisms.

Mechanism of Action

Target of Action

2’-Hydroxydaidzein is a metabolite that primarily targets inflammatory cells . It has been found to inhibit the release of chemical mediators from these cells . In particular, it significantly inhibits the release of lysozyme and β-glucuronidase from rat neutrophils . These enzymes are involved in the immune response and inflammation, suggesting that 2’-Hydroxydaidzein may have anti-inflammatory effects .

Mode of Action

It is known to inhibit the release of certain enzymes from inflammatory cells . This suggests that it may interact with these cells to prevent the release of these enzymes, thereby reducing inflammation . Additionally, it has been found that 2’-Hydroxydaidzein can be hydroxylated by the enzyme CYP81E63 . This interaction could potentially influence its mode of action .

Biochemical Pathways

2’-Hydroxydaidzein is involved in the isoflavonoid biosynthesis pathway . It is a product of the enzyme 2’-hydroxydaidzein reductase, which catalyzes the reduction of 2’-hydroxy-2,3-dihydrodaidzein to 2’-hydroxydaidzein . This suggests that 2’-Hydroxydaidzein may play a role in the production of isoflavonoids, a class of compounds with various biological activities .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by the dosage form . For example, the absorption of daidzein, a compound closely related to 2’-Hydroxydaidzein, was found to be better when administered as a solution compared to a suspension . This suggests that the pharmacokinetics of 2’-Hydroxydaidzein may also be influenced by its dosage form .

Result of Action

The primary result of 2’-Hydroxydaidzein’s action is the inhibition of the release of certain enzymes from inflammatory cells . This can lead to a reduction in inflammation, suggesting potential anti-inflammatory effects . Additionally, its involvement in the isoflavonoid biosynthesis pathway suggests that it may play a role in the production of isoflavonoids .

Biochemical Analysis

Biochemical Properties

2’-Hydroxydaidzein interacts with various enzymes and proteins in biochemical reactions. One such enzyme is 2’-hydroxydaidzein reductase, which catalyzes the hydroxylation of isoflavones, daidzein, and formononetin, yielding 2’-hydroxyisoflavones . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-CH group of the donor with NAD+ or NADP+ as the acceptor .

Cellular Effects

2’-Hydroxydaidzein has been found to inhibit the release of chemical mediators from inflammatory cells . It significantly inhibits lysozyme and β-glucuronidase release from rat neutrophils, which is stimulated with fMLP/CB . This suggests that 2’-Hydroxydaidzein can influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, 2’-Hydroxydaidzein exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the biosynthesis of isoflavonoid-derived antimicrobial compounds of legumes . The enzyme 2’-hydroxydaidzein reductase, which interacts with 2’-Hydroxydaidzein, plays a crucial role in this process .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2’-Hydroxydaidzein in animal models are limited, it is known that the compound has significant effects on cellular processes in rat neutrophils

Metabolic Pathways

2’-Hydroxydaidzein is involved in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes . This involves interactions with enzymes such as 2’-hydroxydaidzein reductase

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxydaidzein can be synthesized through the hydroxylation of daidzein. One common method involves the use of cytochrome P450 enzymes, specifically CYP81E63, which catalyzes the hydroxylation at the 2’ position . This enzymatic reaction can be carried out in vitro using yeast microsomes or in planta by transient expression in Nicotiana benthamiana .

Industrial Production Methods: Industrial production of 2’-Hydroxydaidzein often involves microbial biotransformation. Genetically engineered microorganisms, such as Escherichia coli expressing cytochrome P450 enzymes, can convert daidzein to 2’-Hydroxydaidzein with high specificity and yield . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxydaidzein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding dihydro derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrodaidzein derivatives.

    Substitution: Alkylated or acylated derivatives of 2’-Hydroxydaidzein.

Scientific Research Applications

2’-Hydroxydaidzein has a wide range of applications in scientific research:

Comparison with Similar Compounds

2’-Hydroxydaidzein is unique compared to other hydroxylated daidzein derivatives such as 6-Hydroxydaidzein and 8-Hydroxydaidzein:

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTNPCRBEWXCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227589
Record name 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7678-85-5
Record name 2′-Hydroxydaidzein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7678-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',7-Trihydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007678855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',7-TRIHYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQ94T5E87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275 °C
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

At 0° C., a solution of 14 (1.0 g, 3.2 mmol) in CH2Cl2 was treated with BBr3 (16 mL, 16 mmol, 1 M in CH2Cl2) and the reaction mixture was allowed to stir at rt for 18 h. The reaction was quenched slowly with MeOH, concentrated and taken up in EtOAc. The EtOAc layer was washed with 2N HCl aq. And the EtOAc was dried over MgSO4, filtered, concentrated and chromatographed on silica gel (EtOAC/hexanes; 1:1) to yield 15 as a white solid (0.5 g).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 2'-Hydroxydaidzein in plants?

A1: this compound plays a crucial role in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes like licorice (Glycyrrhiza echinata L.) []. It serves as an intermediate compound in the pathway leading to the production of these defensive molecules.

Q2: How is this compound synthesized in plants?

A2: The enzyme isoflavone 2'-hydroxylase, encoded by the CYP81E1 gene, catalyzes the hydroxylation of isoflavones like daidzein to produce 2'-hydroxyisoflavones, including this compound []. This enzymatic reaction is critical for the production of specific isoflavonoids in plants.

Q3: Has this compound been found in other plants besides licorice?

A3: Yes, this compound has been isolated from the black gram (Phaseolus mungo L.) [], suggesting that the biosynthesis and utilization of this compound might be present in other legume species. This finding highlights the potential widespread occurrence of this specific isoflavonoid pathway in the plant kingdom.

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